2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is an organic compound with the molecular formula C11H11ClN2O3 This compound is characterized by the presence of a chloro group, a cyclopropylethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 4-chlorobenzamide to introduce the nitro group at the para position.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: The major product is 2-chloro-N-(1-cyclopropylethyl)-4-aminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Hydrolysis: The products are 2-chloro-4-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and cyclopropylethyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyclopropylethyl)acetamide
- 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline
- 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide
Uniqueness
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclopropylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The nitro group enhances its reactivity, while the cyclopropylethyl group influences its binding interactions and stability.
Biological Activity
2-Chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antidiabetic and antifungal research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O₂
- Chemical Structure : Chemical Structure
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antidiabetic and antifungal properties.
Antidiabetic Activity
Research has indicated that derivatives of 4-nitrobenzamide , including those similar to this compound, exhibit significant antidiabetic activity. A study found that certain derivatives showed strong inhibition against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.
- Key Findings :
Compound | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
5o | 10.75 | Inhibition of α-glucosidase |
5m | Varies | Structural variations affect activity |
Antifungal Activity
The antifungal properties of compounds related to 4-nitrobenzamide have also been investigated. A study focusing on 2-chloro-N-phenylacetamide , a related compound, demonstrated significant antifungal efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.
- Key Findings :
Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |
---|---|---|---|
Candida albicans | 128-256 | 512-1024 | 92 |
Candida parapsilosis | 128-256 | 512-1024 | 87 |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, leading to reduced glucose absorption.
- Antifungal Mechanism : It appears to inhibit fungal growth without directly affecting ergosterol in cell membranes, suggesting alternative pathways for its antifungal action .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to or derived from This compound :
- Antidiabetic Study : A series of benzamide derivatives were synthesized and tested for their ability to activate glucokinase, which plays a crucial role in glucose homeostasis .
- Antifungal Evaluation : The antifungal activity against resistant strains was assessed through various assays, demonstrating significant efficacy in inhibiting both planktonic cells and biofilms .
Properties
Molecular Formula |
C12H13ClN2O3 |
---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-7(8-2-3-8)14-12(16)10-5-4-9(15(17)18)6-11(10)13/h4-8H,2-3H2,1H3,(H,14,16) |
InChI Key |
QPMFXXCXIWPRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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